1-Benzyl 2-methyl aziridine-1,2-dicarboxylate
Overview
Description
1-Benzyl 2-methyl aziridine-1,2-dicarboxylate is a chiral compound with the molecular formula C12H13NO4. It is a derivative of aziridine, featuring a three-membered ring structure with two carboxylate groups and a benzyl group attached. This compound is of significant interest in organic synthesis due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
It is known that this compound is used for research purposes and can be used for the synthetic application of chiral aziridine via esterification .
Mode of Action
It is known that this optically-active compound is based on an aziridine structure , which suggests that it may interact with its targets through the aziridine ring.
Biochemical Pathways
Given its aziridine structure, it may be involved in reactions related to aziridine synthesis .
Result of Action
It is known that this compound is used for research purposes , suggesting that it may have significant effects at the molecular and cellular level.
Action Environment
It is recommended that this compound be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is also advised to prevent dust formation and avoid breathing in mist, gas, or vapors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate can be synthesized through the esterification of aziridine carboxylic acid derivatives. One common method involves the reaction of N-(benzyloxycarbonyl)-L-chloroalanine methyl ester with a base to form the aziridine ring . The reaction typically requires an inert atmosphere and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions include various substituted aziridines, amines, and oxides, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl 2-methyl aziridine-1,2-dicarboxylate has several applications in scientific research:
Biology: The compound is utilized in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of anticancer agents and antibiotics.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- Aziridine-1,2-dicarboxylic acid O2-methyl ester O1-(phenylmethyl) ester
- Methyl (S)-(-)-N-Z-aziridine-2-carboxylate
- Methyleneaziridines
Comparison: 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and chiral properties. Compared to other aziridine derivatives, it offers enhanced stability and selectivity in reactions, making it a preferred choice in stereoselective synthesis .
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl aziridine-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-16-11(14)10-7-13(10)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZJUBQWCWZING-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.